Ro 4927350
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Overview
Description
RO4927350 is a potent and highly selective non–adenosine triphosphate-competitive inhibitor of mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2. This compound has a unique chemical structure and mechanism of action, making it a promising candidate for cancer therapy. It selectively blocks the mitogen-activated protein kinase pathway signaling both in vitro and in vivo, resulting in significant antitumor efficacy in a broad spectrum of tumor models .
Preparation Methods
The synthesis of RO4927350 involves the formal condensation of the primary amino group of 4-propanoyl-1,3-thiazol-2-amine with the carboxy group of a 3-phenylbutyric acid, which has been substituted at position 2 by a (4R)-4-[p-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl group . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the condensation reaction. Industrial production methods would likely involve optimization of these conditions to maximize yield and purity.
Chemical Reactions Analysis
RO4927350 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
RO4927350 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the mitogen-activated protein kinase pathway and its role in various cellular processes.
Biology: Researchers use RO4927350 to investigate the biological effects of mitogen-activated protein kinase inhibition on cell growth, survival, differentiation, and angiogenesis.
Medicine: The compound is being explored as a potential therapeutic agent for treating cancers with aberrant mitogen-activated protein kinase pathway activation.
Mechanism of Action
RO4927350 exerts its effects by selectively inhibiting mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2. This inhibition blocks the mitogen-activated protein kinase pathway signaling, which is crucial for regulating tumor cell growth, survival, differentiation, and angiogenesis. The compound prevents a feedback increase in mitogen-activated protein kinase phosphorylation, which has been observed with other mitogen-activated protein kinase inhibitors. This unique mechanism of action reduces the risk of developing drug resistance .
Comparison with Similar Compounds
RO4927350 is unique compared to other mitogen-activated protein kinase inhibitors due to its non–adenosine triphosphate-competitive inhibition and its ability to prevent feedback phosphorylation. Similar compounds include:
Trametinib: Another mitogen-activated protein kinase kinase inhibitor used in cancer therapy.
Cobimetinib: A selective mitogen-activated protein kinase kinase inhibitor with a different chemical structure.
These compounds share the common target of mitogen-activated protein kinase kinase inhibition but differ in their chemical structures, mechanisms of action, and clinical applications.
Properties
CAS No. |
876755-27-0 |
---|---|
Molecular Formula |
C27H28N4O6S |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
(2S,3S)-2-[(4R)-4-[4-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl]-3-phenyl-N-(4-propanoyl-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C27H28N4O6S/c1-3-21(33)20-15-38-26(28-20)30-24(34)23(16(2)17-7-5-4-6-8-17)31-25(35)22(29-27(31)36)18-9-11-19(12-10-18)37-14-13-32/h4-12,15-16,22-23,32H,3,13-14H2,1-2H3,(H,29,36)(H,28,30,34)/t16-,22+,23-/m0/s1 |
InChI Key |
RKKBPPTYPGTSEA-FNVCAUGXSA-N |
SMILES |
CCC(=O)C1=CSC(=N1)NC(=O)C(C(C)C2=CC=CC=C2)N3C(=O)C(NC3=O)C4=CC=C(C=C4)OCCO |
Isomeric SMILES |
CCC(=O)C1=CSC(=N1)NC(=O)[C@H]([C@@H](C)C2=CC=CC=C2)N3C(=O)[C@H](NC3=O)C4=CC=C(C=C4)OCCO |
Canonical SMILES |
CCC(=O)C1=CSC(=N1)NC(=O)C(C(C)C2=CC=CC=C2)N3C(=O)C(NC3=O)C4=CC=C(C=C4)OCCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(2S,3S)-2-((R)-4-(4-(2-hydroxyethoxy)phenyl)-2,5-dioxo-imidazolidin-1-yl)-3-phenyl-N-(4-propionylthiazol-2-yl)butyramide RO4927350 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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